molecular formula C27H44O3 B602411 (24R)-paricalcitol CAS No. 132015-95-3

(24R)-paricalcitol

Cat. No.: B602411
CAS No.: 132015-95-3
M. Wt: 416.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(24R)-Paricalcitol, a selective vitamin D receptor activator (VDRA), is a synthetic analog of calcitriol (1,25-dihydroxyvitamin D3). It is primarily used to manage secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) patients, particularly those on dialysis. Unlike non-selective VDRAs like calcitriol, paricalcitol’s modified side chain reduces its hypercalcemic and hyperphosphatemic effects while retaining potent parathyroid hormone (PTH)-suppressive activity .

Properties

CAS No.

132015-95-3

Molecular Formula

C27H44O3

Molecular Weight

416.64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (24R)-paricalcitol involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Side Chain Modification: Modifying the side chain to achieve the desired configuration and functional groups.

    Final Cyclization: Formation of the final cyclic structure to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Using large reactors to carry out the chemical reactions in batches.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

    Quality Control: Rigorous testing to ensure the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (24R)-Paricalcitol undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be further modified for specific applications.

Scientific Research Applications

(24R)-Paricalcitol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of vitamin D analogs.

    Biology: Investigated for its role in regulating calcium and phosphate metabolism in biological systems.

    Industry: Employed in the development of new pharmaceutical formulations and therapeutic agents.

Mechanism of Action

(24R)-Paricalcitol exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. Upon binding to the receptor, this compound modulates the transcription of target genes, leading to increased absorption of calcium and phosphate from the intestine, reduced parathyroid hormone levels, and improved bone health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy in PTH Suppression

Compound PTH Reduction Efficacy Key Studies
Paricalcitol Comparable to non-selective VDRAs (RR: 1.01; 95% CI: 0.87–1.18) but with dose-dependent superiority at higher doses (e.g., 160 µg paricalcitol vs. calcitriol) . Meta-analysis of 696 patients across 5 RCTs ; crossover study
Calcitriol Similar PTH suppression but requires 3–5x lower doses than paricalcitol for equivalent effect. Higher risk of hypercalcemia . Randomized trial (n=131)
Doxercalciferol Equivalent PTH suppression to paricalcitol but induces greater hypercalcemia . Preclinical and 5/6 nephrectomy rat models
ER Calcifediol Comparable PTH reduction but lower calcium elevation vs. paricalcitol . Network meta-analysis (2023)
  • Key Finding : Paricalcitol achieves similar iPTH suppression to calcitriol and doxercalciferol but requires higher doses due to reduced calcemic activity .

Cost-Effectiveness

  • In China’s healthcare system, paricalcitol is cost-effective for CKD-5D patients with SHPT (ICER: negative value). Probabilistic sensitivity analysis showed 96.2% dominance over calcitriol + cinacalcet .

Anti-Inflammatory and Antioxidant Effects

  • CRP Reduction : Paricalcitol lowers C-reactive protein (CRP) by 20% in CKD patients, indicating anti-inflammatory effects .
  • Oxidative Stress : Increases SOD and glutathione levels, mitigating oxidative injury in hemodialysis patients .

Key Comparative Studies

Paricalcitol vs. Calcitriol :

  • A 24-week RCT found paricalcitol suppressed PTH more effectively at weeks 4 and 18, with fewer dose adjustments (dose ratio: 2.6:1) .
  • Mortality rates were 29% lower with paricalcitol in a cohort study (n=10,152) .

Paricalcitol vs. ER Calcifediol :

  • ER calcifediol offers similar PTH control with less hypercalcemia, making it preferable for calcium-sensitive patients .

Paricalcitol vs. Maxacalcitol: No significant difference in iPTH suppression (RR: 1.01) in Japanese hemodialysis patients .

Limitations and Contradictions

  • Efficacy Discrepancies: Some studies report comparable PTH suppression (e.g., RR: 1.01 ), while others note superior reductions (SMD: -0.53 ). These may stem from variations in dosing protocols or patient populations.
  • Calcium-Phosphorus Trade-off: Paricalcitol’s reduced hypercalcemia risk is offset by a higher Ca × P product vs. non-selective VDRAs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.